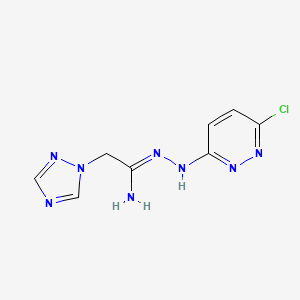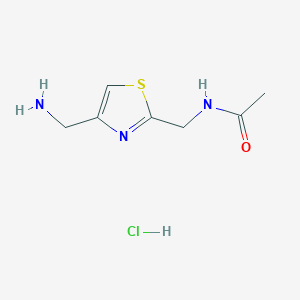
1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine” is a chemical compound with the CAS Number: 1384428-00-5 . It has a molecular weight of 182.27 . The IUPAC name for this compound is 1-(cyclopropylcarbonyl)-3-methyl-4-piperidinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O/c1-7-6-12(5-4-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3 . This indicates that the compound contains 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 4 degrees Celsius . and is in the form of an oil .Mécanisme D'action
The mechanism of action of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine is not well understood. However, studies have shown that it interacts with various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. This interaction leads to the modulation of neurotransmitter release, which can affect various physiological processes such as mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to possess analgesic properties, which can be attributed to its interaction with the opioid receptors in the brain. Additionally, this compound has been shown to possess anticonvulsant properties, which can be attributed to its ability to modulate neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been shown to possess various pharmacological properties, which makes it a promising candidate for the development of novel drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are various future directions for the research on 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine. One potential direction is the development of novel compounds based on this compound that possess improved pharmacological properties. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new synthesis methods for this compound can also lead to its broader applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine involves the reaction of cyclopropanecarbonyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the resulting product is purified using column chromatography. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine has found various applications in scientific research. It has been used as a precursor in the synthesis of other compounds such as 1,3-dimethyl-4-piperidinone, which has been shown to possess anticonvulsant properties. Additionally, this compound has been used in the synthesis of novel piperidine-based compounds that have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease.
Safety and Hazards
Propriétés
IUPAC Name |
(4-amino-3-methylpiperidin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-7-6-12(5-4-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUJCFQMFMUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980450.png)
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980451.png)
![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2980454.png)
![(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2980455.png)
![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)

![2-(methylsulfanyl)-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}pyridine-3-carboxamide](/img/structure/B2980465.png)


![2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2980468.png)

![1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980470.png)